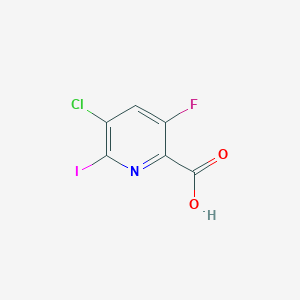

5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-6-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFINO2/c7-2-1-3(8)4(6(11)12)10-5(2)9/h1H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKLYYPTTLSJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)I)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801226542 | |

| Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514798-21-1 | |

| Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514798-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-6-iodo-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801226542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloro 3 Fluoro 6 Iodopyridine 2 Carboxylic Acid

Design and Execution of Precursor Syntheses for Highly Substituted Pyridine (B92270) Systems

The construction of a polysubstituted pyridine core, such as that in 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid, hinges on the ability to selectively introduce functional groups at specific positions. This necessitates a deep understanding of pyridine's inherent reactivity and the development of methods to override its natural electronic preferences.

The introduction of halogen atoms onto a pyridine ring is a critical step for building complex molecules, as halogens serve as versatile handles for subsequent cross-coupling reactions. nih.gov However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), often requiring harsh conditions. nih.govchemrxiv.org Modern synthetic methods have overcome these limitations by employing specialized reagents and strategies to achieve high regioselectivity.

Key challenges in halogenating pyridines include controlling the position of substitution (C-2, C-3, or C-4). nih.gov

C-2 Halogenation: This can often be achieved by activating the pyridine as its N-oxide, which enhances the electrophilicity of the C-2 and C-6 positions. nih.govresearchgate.net

C-3 Halogenation: This is traditionally difficult. One advanced strategy involves a ring-opening, halogenation, and ring-closing sequence using Zincke imine intermediates. nih.govchemrxiv.org This process temporarily transforms the electron-deficient pyridine into a series of reactive alkenes that undergo regioselective halogenation under mild conditions. nih.gov

C-4 Halogenation: A powerful method involves the installation of a phosphine (B1218219) group at the 4-position to form a pyridylphosphonium salt. nih.govresearchgate.net This group can then be displaced by a halide nucleophile in a process analogous to an SNAr reaction, providing excellent selectivity for the C-4 position. nih.gov

The choice of halogenating agent and reaction conditions is crucial and depends on the desired halide and the substitution pattern of the pyridine precursor.

| Method | Target Position | Key Reagents/Strategy | Description |

| N-Oxide Activation | C-2 / C-6 | Pyridine N-Oxide, Oxalyl Chloride, Halide Source | Activation of the N-oxide increases the electrophilicity of the ring, allowing for regioselective addition of halides at the C-2 position. nih.govresearchgate.net |

| Zincke Imine Intermediates | C-3 | Zincke Ring Opening, Halogen Electrophile | The pyridine ring is temporarily opened to form an acyclic azatriene, which undergoes selective electrophilic halogenation before ring-closing. nih.govchemrxiv.org |

| Phosphonium (B103445) Salt Displacement | C-4 | Heterocyclic Phosphines, Halide Nucleophile | A phosphine is installed at the C-4 position and subsequently displaced by a halide, offering high selectivity for this position. nih.govresearchgate.net |

| Directed ortho-Metalation (DoM) | Varies | Organolithium bases (e.g., s-BuLi), Directing Group | A directing group on the pyridine ring guides a strong base to deprotonate an adjacent position, which can then be trapped with a halogen source. harvard.edu |

To construct a molecule with three different halogens like this compound, a sequential introduction strategy is essential. The order of halogenation is critical, as the electronic properties of the installed halogens will influence the reactivity and regioselectivity of subsequent steps. A plausible strategy would involve a sequence of the regioselective methods described above.

For instance, one might first introduce a fluorine atom at the 3-position, followed by halogenation at the 5- and 6-positions. The sequence must account for the directing effects of the existing substituents. The introduction of an electron-withdrawing fluorine atom would further deactivate the ring, making subsequent halogenations more challenging and necessitating carefully chosen conditions. The synthesis of such polysubstituted patterns often relies on a combination of C-H functionalization and metal-halogen exchange reactions on a pre-functionalized pyridine core.

Carboxylation and Directed Functional Group Introduction on Pyridine Rings

The carboxylic acid moiety is a key functional group in many biologically active molecules. azom.com Its introduction onto a heavily substituted and electron-deficient pyridine ring requires specialized methods.

Introducing a carboxylic acid group at the C-2 position, as required for the target molecule, is often achieved through metalation followed by quenching with carbon dioxide (CO₂).

Directed ortho-Metalation (DoM): This is a powerful strategy where a directing group guides a strong organometallic base (typically an organolithium reagent) to deprotonate the adjacent C-H bond. baranlab.org While the pyridine nitrogen itself can direct metalation to the C-2 position, this can be complicated by the nucleophilic addition of the organolithium reagent to the pyridine ring. harvard.edu The presence of other substituents, such as halogens, can influence the site of metalation. baranlab.org Once the C-2 anion is formed, it can be trapped with CO₂ to form the desired carboxylic acid.

Metal-Halogen Exchange: If a halogen is already present at the C-2 position, a metal-halogen exchange reaction can be used to generate the C-2 organometallic species, which is then carboxylated. This avoids the issue of competing C-H deprotonation at other sites.

Catalytic Carboxylation: Recent advances have enabled the direct carboxylation of pyridine C-H bonds using CO₂. chemistryviews.org For example, a copper-catalyzed method has been developed for the C-4 selective carboxylation of pyridines. chemistryviews.org Electrochemical strategies have also emerged, demonstrating that the regioselectivity of carboxylation (C-4 vs. C-5) can be controlled by simply changing the type of electrochemical reactor used. azom.comresearchgate.net While these methods are highly innovative, achieving C-2 selectivity on a polysubstituted ring remains a significant challenge that often favors traditional metalation approaches.

| Method | Target Position | Key Reagents | Mechanism/Description |

| Directed ortho-Metalation | C-2 (ortho to DMG) | n-BuLi or s-BuLi, TMEDA, CO₂ | A directing group chelates to lithium, guiding the base to deprotonate the adjacent C-H bond, followed by quenching with CO₂. baranlab.org |

| Metal-Halogen Exchange | Site of Halogen | n-BuLi or t-BuLi, CO₂ | An organolithium reagent exchanges with a halogen (typically Br or I) on the ring to form a lithiated intermediate, which is then carboxylated. |

| Copper-Catalyzed C-H Carboxylation | C-4 | CuCl, TMEDA, ZnEt₂, CO₂ | A one-pot protocol involving C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium salt with CO₂. chemistryviews.org |

| Electrochemical Carboxylation | C-4 or C-5 | Divided or Undivided Electrochemical Cell, CO₂ | The regioselectivity is tuned by the reactor type; a divided cell favors C-5 carboxylation while an undivided cell yields the C-4 product. azom.comresearchgate.net |

Once the pyridine-2-carboxylic acid is synthesized, it can be readily converted into other important functional groups like amides and esters. These derivatives are crucial for modulating the biological activity and physicochemical properties of the parent molecule. google.com

Amide Formation: Amide bonds are typically formed by activating the carboxylic acid. A common method involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.govresearchgate.net Alternatively, direct coupling methods using peptide coupling reagents (e.g., carbodiimides) can be employed. Iron(III) chloride has also been shown to catalyze the direct amidation of 2-pyridinecarboxylic esters, a reactivity attributed to the coordination of iron to both the carbonyl oxygen and the pyridine nitrogen. mdpi.com

Ester Formation: Esterification can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst like H₂SO₄), although the conditions must be compatible with the other functional groups on the ring. google.com Another approach is to use activating agents. For example, diethyl chlorophosphate in pyridine can activate the carboxylic acid to form a mixed anhydride, which then reacts with an alcohol to yield the ester under mild conditions. researchgate.net

Transition Metal-Catalyzed Approaches and Directed Bond Formation

Transition metal catalysis is an indispensable tool for the functionalization of heterocycles, enabling the formation of C-C and C-X bonds with high efficiency and selectivity. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, in particular, are cornerstones of modern synthetic chemistry.

For a molecule like this compound, the iodine atom at the C-6 position is an ideal handle for palladium-catalyzed reactions such as Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy for directly functionalizing pyridine rings without pre-installed handles. beilstein-journals.orgrsc.org These reactions can be directed by the pyridine nitrogen or other coordinating groups to achieve high regioselectivity. For instance, palladium catalysis can facilitate ortho-alkylation of pyridine N-oxides. nih.gov Rhodium catalysts have been used for the C-3 alkylation of pyridines via a silyl-iridium complex that promotes the addition of meta-pyridyl C-H bonds to aldehydes. nih.gov These advanced methods provide alternative pathways to introduce substituents and build molecular complexity on the pyridine scaffold.

| Catalyst System | Reaction Type | Bond Formed | Description |

| Palladium(II) Acetate | Dehydrogenative Heck | C-C (alkenyl) | Non-chelate-assisted C-H activation promoted by mono-N-protected amino acid (MPAA) ligands to achieve C-3 alkenylation. nih.gov |

| Palladium / Silver | C-H Arylation | C-C (aryl) | Silver-catalyzed decarboxylation of a heteroaryl acid followed by a palladium-catalyzed C-H activation of a pyridine N-oxide. beilstein-journals.org |

| Rhodium / Silyl Complex | C-H Alkylation | C-C (alkyl) | A silyl-iridium complex promotes the addition of meta-pyridyl C-H bonds to aldehydes, resulting in C-3 alkylation. nih.gov |

| Palladium / dppf | Cross-Coupling | C-C (alkyl) | Catalyzes the ortho-alkylation of pyridine N-oxides with nonactivated secondary alkyl bromides. nih.gov |

| Nickel / Chiral Ligand | Enantioselective C-H Alkylation | C-C (alkyl) | A chiral phosphine oxide-ligated Ni-Al bimetallic system enables enantioselective C-2 alkylation of pyridines. nih.gov |

Cross-Coupling Reactions for C-X Bond Formation (X=C, N, S, O)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of intricate molecular architectures, and their application to the synthesis of functionalized pyridines is well-documented. rsc.orgrsc.org In the context of synthesizing precursors to this compound or its derivatives, these reactions are pivotal for introducing key substituents.

The formation of carbon-carbon bonds on the pyridine scaffold can be achieved through well-established methods such as Suzuki-Miyaura, Stille, and Sonogashira couplings. acs.orgnih.govorganic-chemistry.org For instance, a bromo- or iodo-substituted 5-chloro-3-fluoropyridine precursor could be coupled with various organoboron or organotin reagents to introduce alkyl, aryl, or vinyl groups. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity, especially with the sterically hindered and electronically demanding nature of such polysubstituted pyridines.

Similarly, carbon-heteroatom bonds can be forged using Buchwald-Hartwig amination for C-N bond formation, or related palladium-catalyzed couplings for C-S and C-O bonds. These reactions would typically involve the coupling of a halogenated pyridine precursor with an appropriate amine, thiol, or alcohol. The table below summarizes representative conditions for such transformations on pyridine substrates.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Substrates

| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Aryl Halide, Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |

| Stille | Aryl Halide, Organostannane | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90 |

| Sonogashira | Aryl Halide, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 65 | 90-98 |

| Buchwald-Hartwig | Aryl Halide, Amine | Pd₂(dba)₃, BINAP | NaOt-Bu | Toluene | 100 | 75-90 |

Directed Metalation and Deprotonation-Triggered Rearrangements

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This approach relies on the presence of a directing metalation group (DMG) to guide a strong base to deprotonate an adjacent position, creating a nucleophilic center that can be trapped with an electrophile. The carboxylic acid group or a derivative thereof in a pyridine precursor can act as a DMG, facilitating metalation at the C6 position. Subsequent quenching with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), would then install the desired iodo substituent.

A particularly intriguing and relevant strategy for the synthesis of polysubstituted pyridines is the "halogen dance" reaction. nih.govscribd.comclockss.org This base-catalyzed intramolecular rearrangement involves the migration of a halogen atom to a different position on the pyridine ring. For the synthesis of this compound, a plausible route could involve a precursor such as a 2,5-dichloro-3-fluoropyridine (B21349) derivative. Treatment with a strong base like lithium diisopropylamide (LDA) could induce a halogen dance, leading to a thermodynamically more stable lithiated intermediate, which can then be trapped with an iodine electrophile to furnish the desired 6-iodo substitution pattern. nih.gov The regioselectivity of such rearrangements is often governed by the stability of the resulting organometallic intermediate.

Table 2: Key Parameters in Directed Metalation and Halogen Dance Reactions

| Parameter | Directed ortho-Metalation (DoM) | Halogen Dance Reaction |

| Directing Group | Carboxylate, Amide, etc. | Not strictly required, but substituents influence regiochemistry. |

| Base | n-BuLi, s-BuLi, LDA, TMP-bases | LDA, KDA, NaNH₂ |

| Solvent | THF, Diethyl ether | THF, Liquid Ammonia |

| Temperature | -78 to 0 °C | -78 to -40 °C |

| Electrophile | I₂, NIS, Br₂, Cl₃CCCl₃ | I₂, Br₂, Alkyl halides, Carbonyls |

Decarboxylative Functionalization Pathways

Decarboxylative functionalization has emerged as a powerful strategy for the formation of new bonds, utilizing readily available carboxylic acids as synthons. nih.govnih.gov This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. In the context of this compound, a decarboxylative pathway could potentially be employed in the final step to introduce a different functional group at the 2-position, or a precursor could undergo a decarboxylative iodination.

While direct decarboxylative iodination of pyridine-2-carboxylic acids is not as commonly reported as for other aromatic systems, related transformations suggest its feasibility. rsc.org This would likely involve a transition-metal catalyst, often silver or palladium, to facilitate the extrusion of CO₂ and subsequent C-I bond formation. The reaction conditions would need to be carefully optimized to be compatible with the existing halogen substituents on the pyridine ring.

Table 3: Comparison of Decarboxylative Functionalization Methods

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Hunsdiecker-type Reaction | Ag(I) salts, Halogen source | Aliphatic and some aromatic carboxylic acids | Stoichiometric silver salts often required. |

| Transition-Metal-Catalyzed | Pd, Cu, Ag catalysts | Broad scope of aromatic and heteroaromatic carboxylic acids | Milder conditions, catalytic metal usage. |

| Photoredox Catalysis | Ru or Ir photocatalysts | Wide range of carboxylic acids | Visible light-induced, mild conditions. |

Reaction Optimization and Process Development for Complex Pyridine Synthesis

The multi-step synthesis of a highly functionalized molecule like this compound necessitates careful optimization of each step to ensure high yields, purity, and scalability. google.com Modern process development relies heavily on statistical methods and strategic planning to achieve these goals.

Application of Design of Experiments (DoE) in Reaction Parameter Optimization

Design of Experiments (DoE) is a powerful statistical tool that allows for the systematic and efficient optimization of reaction parameters. organic-chemistry.org Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading, reaction time) to identify not only the optimal conditions but also the interactions between these factors.

For the synthesis of this compound, DoE could be applied to critical steps such as a palladium-catalyzed cross-coupling or a halogen dance reaction. A factorial design could be employed to screen for the most influential parameters, followed by a response surface methodology (RSM) to pinpoint the precise optimal conditions for maximizing yield and minimizing impurities. organic-chemistry.org

Table 4: Example of a Factorial Design for a Suzuki-Miyaura Coupling Optimization

| Factor | Level 1 (-) | Level 2 (+) |

| A: Temperature (°C) | 80 | 100 |

| B: Catalyst Loading (mol%) | 1 | 3 |

| C: Base Equivalents | 2 | 3 |

Strategies for Enhancing Yield, Purity, and Scalability in Multi-step Syntheses

Scaling up a multi-step synthesis from the laboratory to an industrial scale presents numerous challenges. google.com Strategies to enhance yield, purity, and scalability are crucial for the economically viable production of this compound.

Key strategies include:

Purification Optimization: Developing robust and scalable purification methods, such as crystallization or selective extraction, is critical to achieving high purity on a large scale. The use of chromatography should be minimized in favor of more scalable techniques.

Process Safety Assessment: A thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for runaway reactions, is essential for safe scale-up.

By implementing these advanced synthetic and process development strategies, the efficient and scalable synthesis of the valuable building block, this compound, can be achieved.

Investigation of Chemical Reactivity and Intrinsic Reaction Mechanisms of 5 Chloro 3 Fluoro 6 Iodopyridine 2 Carboxylic Acid

Elucidation of Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org However, the pyridine (B92270) ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic attack. wikipedia.org The presence of multiple electron-withdrawing halogen and carboxylic acid substituents further deactivates the ring of 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid towards EAS.

Furthermore, the pyridine nitrogen can be protonated or coordinate to a Lewis acid catalyst under typical EAS conditions, which further deactivates the ring by introducing a positive charge. wikipedia.org Direct electrophilic substitution on such a highly deactivated pyridine ring is generally considered to be extremely difficult, if not impossible, under standard conditions. wikipedia.org

Table 2: Predicted Reactivity of this compound towards Common EAS Reactions

| EAS Reaction | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃, H₂SO₄ | No reaction | Extreme deactivation of the pyridine ring by multiple electron-withdrawing groups and the pyridine nitrogen. youtube.com |

| Halogenation | X₂, FeX₃ | No reaction | The ring is too electron-poor to be attacked by the electrophilic halogen. youtube.com |

| Sulfonation | Fuming H₂SO₄ | No reaction | Severe deactivation prevents the formation of the sigma complex. youtube.com |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, AlCl₃ | No reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation. wikipedia.org |

Note: This table is based on the general principles of EAS on deactivated pyridine rings.

Alternative strategies, such as activating the ring through N-oxide formation, would likely be necessary to achieve any form of electrophilic substitution on this substrate.

Exploration of Organometallic Intermediates and Their Transformations

The presence of multiple halogen atoms on the pyridine ring of this compound opens up avenues for the formation of organometallic intermediates, which can then undergo a variety of useful transformations. Halogen-metal exchange is a powerful tool for generating organometallic reagents from aryl halides. The reactivity of halogens in this process generally follows the order I > Br > Cl > F.

Given this trend, the iodine atom at the C6 position is the most likely site for initial halogen-metal exchange upon treatment with an organolithium or Grignard reagent. This would generate a pyridyl-6-lithium or -magnesium species, which could then be trapped with various electrophiles to introduce new functional groups at this position. The carboxylic acid group would need to be protected or would be deprotonated under these conditions.

Table 3: Potential Organometallic Transformations of this compound (assuming protection of the carboxylic acid)

| Reagent | Intermediate Formed | Potential Subsequent Reaction | Product Type |

| n-BuLi or i-PrMgCl | 6-Lithio or 6-Magnesio-5-chloro-3-fluoropyridine-2-carboxylate | Trapping with an electrophile (e.g., aldehydes, ketones, CO₂, etc.) | 6-Substituted pyridine-2-carboxylates |

| Pd or Ni catalyst, with a boronic acid or organotin reagent | - | Suzuki or Stille cross-coupling | 6-Aryl or 6-alkenyl-5-chloro-3-fluoropyridine-2-carboxylates |

| Cu catalyst, with an amine or alcohol | - | Buchwald-Hartwig or Ullmann coupling | 6-Amino or 6-alkoxy-5-chloro-3-fluoropyridine-2-carboxylates |

Note: The feasibility of these reactions would depend on the specific reaction conditions and the compatibility of the functional groups.

The selective formation of an organometallic species at the C6 position allows for regioselective functionalization, which would be difficult to achieve through other means.

Analysis of Basicity Gradient-Driven Isomerization and Halogen Dance Reactions

"Halogen dance" reactions are fascinating isomerization processes in which a halogen atom migrates from one position to another on an aromatic ring. researchgate.net This reaction is typically initiated by deprotonation of the aromatic ring with a strong base, followed by a series of halogen-metal exchange and protonation steps. The driving force for the migration is often the formation of a more stable organometallic intermediate.

In the case of this compound, the most acidic proton would likely be at the C4 position, due to the inductive effects of the flanking chloro and fluoro substituents. Deprotonation at this position with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially initiate a halogen dance.

A plausible, though speculative, halogen dance pathway could involve the deprotonation at C4 to form a pyridyl-4-lithium species. This intermediate could then undergo an intramolecular iodine transfer from C6 to C4, driven by the formation of a potentially more stable pyridyl-6-lithium intermediate, which is ortho to the directing carboxylic acid group (or its corresponding carboxylate). Subsequent protonation would yield an isomer of the starting material. The study of halogen dance reactions on similarly substituted pyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has shown the synthetic utility of these rearrangements for accessing novel substitution patterns. nih.gov

Table 4: Potential Intermediates in a Halogen Dance Reaction of this compound

| Step | Intermediate/Species | Description |

| 1 | 4-Lithio-5-chloro-3-fluoro-6-iodopyridine-2-carboxylate | Formed upon deprotonation at the most acidic C-H bond. |

| 2 | Iodo-bridged transition state | A potential transition state for the intramolecular iodine transfer. |

| 3 | 6-Lithio-5-chloro-3-fluoro-4-iodopyridine-2-carboxylate | A more stable organolithium intermediate, potentially driving the reaction forward. |

| 4 | 5-Chloro-3-fluoro-4-iodopyridine-2-carboxylic acid | The final product after protonation of the rearranged intermediate. |

Note: This proposed pathway is hypothetical and would require experimental verification.

The exploration of such intricate rearrangements highlights the complex and fascinating reactivity of polysubstituted halopyridines.

Systematic Derivatization and Analog Generation Strategies for 5 Chloro 3 Fluoro 6 Iodopyridine 2 Carboxylic Acid

Methodologies for Structural Diversification via Functional Group Interconversions

The chemical reactivity of the functional groups on the 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid core allows for a multitude of interconversion strategies. The varying reactivity of the C-I, C-Cl, and C-F bonds, along with the reactivity of the carboxylic acid, can be exploited to introduce diverse substituents selectively.

Late-stage functionalization is a powerful approach for diversifying complex molecules. One key strategy involves the direct fluorination of C-H bonds on a pyridine (B92270) ring, followed by nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govacs.org The SNAr reactions of 2-fluoropyridines are often significantly faster than those of corresponding 2-chloropyridines, allowing for mild reaction conditions to install a variety of nucleophiles (N, O, S, or C-based). nih.govacs.org

The carboxylic acid group is another key handle for derivatization. Standard amide bond formation reactions, for instance, can be achieved by treating the carboxylic acid with an amine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, one-pot amidation and esterification can be accomplished via the in situ generation of an acyl fluoride under mild conditions using reagents such as 2-pyridinesulfonyl fluoride. rsc.org

The table below outlines potential functional group interconversions applicable to the title compound, based on established pyridine chemistry.

| Functional Group | Reaction Type | Reagents/Catalysts | Potential Product Moiety |

| 6-Iodo | Suzuki Coupling | Pd catalyst, boronic acid | Aryl, Heteroaryl |

| 6-Iodo | Sonogashira Coupling | Pd/Cu catalyst, alkyne | Alkynyl |

| 6-Iodo/5-Chloro | Buchwald-Hartwig Amination | Pd catalyst, amine | Alkylamino, Arylamino |

| 5-Chloro | Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., NaOMe) | Methoxy, other alkoxy groups |

| 2-Carboxylic Acid | Amide Coupling | Amine, coupling agent (e.g., HATU, EDC) | Carboxamide |

| 2-Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester |

| 2-Carboxylic Acid | Reduction | Reducing agent (e.g., BH₃) | Hydroxymethyl |

Design and Synthesis of Pyridine-Based Compound Libraries

The generation of compound libraries from a core scaffold like this compound is a fundamental strategy in drug discovery to systematically explore chemical space and optimize biological activity. nih.gov The design of such libraries leverages the differential reactivity of the functional groups discussed previously, allowing for combinatorial diversification.

A typical library synthesis would involve a multi-step sequence where different building blocks are introduced at specific positions on the pyridine ring. For example, a library could be generated by first performing a Suzuki coupling at the C-6 iodo position with a diverse set of boronic acids. The resulting pool of intermediates could then be subjected to amide coupling at the C-2 carboxylic acid position using a variety of amines. This parallel synthesis approach can rapidly generate a large number of distinct compounds.

Several methods exist for the synthesis of highly substituted pyridines, which can be adapted for library generation. nih.govnih.govrsc.org For instance, cascade reactions involving the coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can produce highly functionalized pyridine cores. nih.gov While not a direct modification of the title compound, these methods inform the strategies for creating diverse pyridine-based scaffolds. The goal is to create a suite of compounds with varied steric and electronic properties to probe interactions with biological targets, a strategy employed in the discovery of pyridine-derivatives as inhibitors for targets like FMS-like tyrosine receptor kinase 3 (FLT3). nih.gov

Development of Hybrid Molecules Incorporating Multiple Biodynamic Moieties

Pharmacophore hybridization is a drug design strategy that combines two or more distinct pharmacophores (biodynamic moieties) into a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The this compound scaffold is an excellent starting point for creating such hybrids.

The carboxylic acid group can be used as an anchor to link the pyridine core to another bioactive molecule via an amide or ester bond. For example, a known enzyme inhibitor could be tethered to the pyridine scaffold to create a dual-target agent. This strategy has been successfully used in developing novel anticancer agents by creating hybrids of imidazo[1,2-a]pyridine and 1,2,3-triazole. researchgate.net

Another approach involves modifying the halogenated positions. The iodine at C-6 is particularly suitable for cross-coupling reactions to introduce larger, functionalized fragments. For instance, a Sonogashira coupling could be used to attach a moiety that targets a different biological pathway. This concept is illustrated by the synthesis of hybrid molecules containing chloroquine fragments linked to nitropyridyl moieties, which demonstrated potent antimalarial activity. mdpi.com

Examples of Hybridization Strategies:

| Linkage Point | Reaction | Biodynamic Moiety to Incorporate | Potential Therapeutic Area |

| C-2 Carboxylic Acid | Amide Coupling | Amino-containing kinase inhibitor | Oncology |

| C-6 Iodine | Suzuki Coupling | Boronic acid-containing anti-inflammatory agent | Inflammation |

| C-5 Chlorine | SNAr | Thiol-containing antioxidant | Oxidative Stress |

Application of Fluoroalkylation and Fluoroalkoxylation in Structural Modification

The introduction of fluoroalkyl (e.g., -CF₃, -C₂F₅) and fluoroalkoxy (e.g., -OCF₃) groups is a common tactic in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. researchgate.net While this compound already contains a fluorine atom, further modification through fluoroalkylation could be beneficial.

Direct fluoroalkylation of the pyridine ring is challenging. However, if one of the existing halogen atoms were replaced (e.g., via a coupling reaction) with a suitable functional group, it could then serve as a handle for fluoroalkylation. More practically, derivatives of the core scaffold could be synthesized from starting materials that already contain a trifluoromethyl group, such as 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. researchgate.netnih.gov

Modern synthetic methods, such as photoredox catalysis, have enabled the direct trifluoromethylation of arenes and heteroarenes using readily available reagents like trifluoroacetic acid. researchgate.net Such a strategy could potentially be applied to a derivative of the title compound where the iodine has been removed or replaced, creating a C-H bond available for functionalization. The incorporation of these fluorine-containing groups is a key feature in many agrochemicals and pharmaceuticals. nih.gov

Theoretical and Computational Chemistry Studies on 5 Chloro 3 Fluoro 6 Iodopyridine 2 Carboxylic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), would provide fundamental insights into the molecular and electronic properties of 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

The distribution of the HOMO and LUMO across the molecule would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Electron Localization Function (ELF) and Local Orbital Locator (LOL) for Electron Distribution Analysis

ELF and LOL analyses provide a visual representation of electron localization in the molecule. These topological analyses help in identifying covalent bonds, lone pairs of electrons, and the core electronic structure. For this compound, this would illustrate the influence of the electronegative halogen substituents and the carboxylic acid group on the electron distribution within the pyridine (B92270) ring.

Fukui Functions and Molecular Electrostatic Potential (MEP) Maps for Reactive Site Identification

Fukui functions are used to predict the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks. An MEP map would provide a color-coded visualization of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) would indicate areas prone to electrophilic attack, while positive potential regions (blue) would be susceptible to nucleophilic attack. This would be invaluable for predicting how the molecule interacts with other chemical species.

Conformational Analysis and Prediction of Intermolecular Interactions

A conformational analysis would identify the most stable three-dimensional structure of this compound. This would involve calculating the potential energy surface of the molecule by rotating the carboxylic acid group relative to the pyridine ring. The analysis would also predict potential intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which are crucial for understanding its solid-state structure and physical properties.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling could be used to investigate the mechanisms of reactions involving this compound. This would involve mapping the potential energy surface of a given reaction to identify the transition state structures and calculate the activation energies. Such studies are vital for understanding the kinetics and thermodynamics of its chemical transformations.

Prediction of Spectroscopic Parameters for Experimental Validation

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

¹H and ¹³C NMR chemical shifts: To aid in the structural elucidation of the molecule.

Infrared (IR) and Raman vibrational frequencies: To identify the characteristic vibrational modes of the functional groups present.

UV-Vis electronic absorption spectra: To understand the electronic transitions within the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Parameters |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| IR Spectroscopy | Data not available |

| UV-Vis Spectroscopy | Data not available |

Without access to peer-reviewed computational studies on this compound, the detailed and specific information required to populate these sections remains unavailable.

Research Applications of 5 Chloro 3 Fluoro 6 Iodopyridine 2 Carboxylic Acid and Its Derivatives

Role as Building Blocks in Medicinal Chemistry Research

In the realm of medicinal chemistry, the strategic design and synthesis of novel bioactive compounds are paramount. 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid serves as a crucial starting material and structural motif in this endeavor. The presence of multiple reactive sites on the pyridine (B92270) ring allows for diverse chemical modifications, enabling the exploration of a wide chemical space to identify new therapeutic agents.

Scaffold Design for Novel Ligand Discovery

The rigid pyridine core of this compound provides a well-defined three-dimensional arrangement for attached functional groups, making it an excellent scaffold for the design of novel ligands that can interact with biological targets such as enzymes and receptors. The distinct electronic properties conferred by the halogen substituents can influence the binding affinity and selectivity of the resulting ligands. Medicinal chemists can systematically modify the scaffold at the chloro, iodo, and carboxylic acid positions to generate libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. The ability to perform various cross-coupling reactions at the iodo-substituted position is particularly advantageous for introducing a wide range of molecular fragments.

Biochemical Investigations into Enzyme Inhibition Mechanisms (e.g., in vitro assays)

Derivatives of pyridine carboxylic acids have been investigated for their potential to inhibit various enzymes. nih.gov The structural features of this compound make it an attractive starting point for the development of enzyme inhibitors. For instance, the carboxylic acid group can mimic the substrate of an enzyme or interact with key amino acid residues in the active site. Through in vitro assays, researchers can assess the inhibitory activity of synthesized derivatives against specific enzyme targets. These studies are crucial for understanding the mechanism of inhibition and for optimizing the potency of the inhibitors. While specific studies on this compound derivatives are not extensively documented in publicly available literature, the broader class of substituted pyridine carboxylic acids has shown promise in this area. nih.gov

Theoretical Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling plays a vital role in modern drug discovery by predicting the interaction between a ligand and its target protein. Theoretical Structure-Activity Relationship (SAR) studies can be employed to understand how modifications to the this compound scaffold affect its biological activity. By using techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, researchers can build predictive models that guide the synthesis of more potent and selective compounds. These computational approaches help to prioritize synthetic efforts, saving time and resources in the drug development process. The diverse substitution pattern of the parent molecule allows for the systematic exploration of steric, electronic, and hydrophobic interactions within the binding site of a target protein.

Intermediates in Agrochemical Research and Development

The pyridine ring is a common feature in many commercially successful agrochemicals. Halogenated pyridine derivatives, in particular, are important intermediates in the synthesis of herbicides, fungicides, and insecticides. This compound, with its multiple reactive handles, is a valuable precursor for the development of new crop protection agents.

Synthesis of Novel Crop Protection Agents

The chemical reactivity of this compound allows for its incorporation into a variety of agrochemical scaffolds. The different halogens on the pyridine ring can be selectively replaced or used as points of attachment for other functional groups through various chemical transformations. This versatility enables the synthesis of a diverse range of molecules with potential herbicidal, fungicidal, or insecticidal properties. For example, the carboxylic acid group can be converted into esters or amides, which are common functionalities in active agrochemical ingredients. The iodo group is particularly useful for introducing complex substituents via cross-coupling reactions, a common strategy in the synthesis of modern pesticides.

Understanding Structure-Function Relationships in Agrochemical Design

The development of effective and safe agrochemicals relies on a thorough understanding of the relationship between a molecule's structure and its biological function. By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can elucidate key structure-function relationships. This knowledge is critical for designing new agrochemicals with improved efficacy, selectivity, and environmental profiles. The distinct electronic and steric properties of the chloro, fluoro, and iodo substituents provide a means to fine-tune the physicochemical properties of the final products, which can impact their uptake, translocation, and metabolism in target organisms.

Exploration in Materials Science

The integration of highly functionalized organic molecules into materials is a key strategy for developing advanced materials with tailored properties. The subject compound, with its robust pyridine core and versatile substitution pattern, offers significant potential in this area.

Pyridine dicarboxylic acids are recognized as valuable building blocks in the synthesis of polyesters, contributing to the development of materials with unique thermal and mechanical properties. wur.nl The orientation of the carboxylic acid groups on the pyridine ring influences the resulting polymer's characteristics, paving the way for the creation of green and sustainable materials for applications such as packaging, textiles, and coatings. wur.nl While direct studies on the incorporation of this compound into polymers are not extensively documented, its structure suggests it could serve as a specialty monomer. The presence of the carboxylic acid group allows for its integration into polymer backbones, such as polyesters or polyamides, through condensation polymerization.

The inclusion of the halogenated pyridine moiety could impart several desirable properties to the resulting polymers and coatings:

Enhanced Thermal Stability: The aromatic nature of the pyridine ring can increase the thermal stability of the polymer.

Improved Chemical Resistance: The electron-withdrawing effects of the chloro and fluoro groups can enhance the material's resistance to chemical degradation.

Modified Surface Properties: The presence of halogens can alter the surface energy of coatings, potentially leading to improved hydrophobicity or oleophobicity. Polymeric coatings are crucial for providing surfaces with protection, decoration, and special functionalities, and advances in polymer science are leading to more robust materials with enhanced resistance to scratches, corrosion, and heat. mdpi.com

Halogen bonding is an emerging non-covalent interaction that is being explored in polymer science to design self-assembled and organized macromolecular structures. rsc.org The iodine atom in this compound could participate in halogen bonding, offering a tool for directing the supramolecular assembly of polymers and influencing their final material properties. rsc.org

Table 1: Potential Enhancements in Polymers and Coatings

| Property | Potential Enhancement from this compound Moiety |

|---|---|

| Thermal Stability | Increased due to the aromatic pyridine core. |

| Chemical Resistance | Enhanced by electron-withdrawing halogen substituents. |

| Surface Energy | Modified to potentially increase hydrophobicity or oleophobicity. |

| Flame Retardancy | Halogen atoms, particularly chlorine and iodine, may improve flame retardant properties. |

| Refractive Index | The presence of heavy atoms like iodine can increase the refractive index of the material. |

Organic molecules with significant electron delocalization are of great interest for their non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.govacs.org Pyridine ring molecules are among the structures used for NLO materials. mdpi.com The NLO response of a molecule is related to its ability to be polarized by an external electric field. The presence of electron-donating and electron-withdrawing groups on a conjugated system can enhance this effect.

Theoretical studies, such as those employing Density Functional Theory (DFT), are valuable for predicting the NLO properties of novel organic compounds. researchgate.netymerdigital.comrsc.org For instance, the introduction of fluoro and chloro groups, which are electron-donating through resonance, can decrease the HOMO-LUMO energy gap and enhance NLO responses in certain molecular frameworks. nih.gov The investigation of NLO properties of organometallic complexes and other organic derivatives through DFT calculations has shown that specific structural modifications can lead to high first static hyperpolarizability values, indicating significant NLO activity. researchgate.netnih.gov

π-Conjugated System: The pyridine ring provides a conjugated system.

Asymmetric Substitution: The asymmetric arrangement of different halogen atoms and the carboxylic acid group breaks the centrosymmetry of the molecule, a prerequisite for second-order NLO activity.

Intramolecular Charge Transfer: The combination of electron-withdrawing (fluoro, chloro, iodo) and potentially electron-donating (in certain contexts) groups can facilitate intramolecular charge transfer upon excitation, which is a key mechanism for generating NLO responses.

Further computational and experimental studies would be necessary to quantify the NLO properties of this compound and its derivatives.

Chemosensory Applications

The development of chemosensors for the selective detection of ions and small molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Pyridine derivatives have been extensively explored as core structures for chemosensors due to the coordinating ability of the pyridine nitrogen. mdpi.comresearchgate.net

The structure of this compound provides a versatile scaffold for the design of chemosensors. The pyridine nitrogen and the carboxylic acid group can act as binding sites for cations. For anion detection, the C-I bond can act as a halogen bond donor to interact with anions. rsc.org The electronic properties of the pyridine ring, modulated by the chloro and fluoro substituents, can influence the binding affinity and selectivity of the sensor for specific ions.

For example, a pyridine-based silver nanoprobe has been developed for the visual and spectrophotometric detection of iodide ions, demonstrating high selectivity over other anions. researchgate.net DFT analysis of this system indicated that the pyridine molecule's electronic structure contributes to its sensitivity and reactivity towards the target ion. researchgate.net The design of chemosensors often involves creating a system where the binding of an analyte induces a measurable signal, such as a change in color (colorimetric sensor) or fluorescence.

Fluorescent probes are highly sensitive tools for detecting specific analytes. nih.govresearchgate.net Pyridine-based fluorescent probes are widely studied for the detection of various metal ions. mdpi.comnih.gov The general principle involves a fluorophore unit linked to a receptor site. Upon binding of the target analyte to the receptor, the photophysical properties of the fluorophore are altered, leading to a change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength.

Derivatives of this compound could be designed as fluorescent probes. The carboxylic acid group can be readily modified to introduce a fluorophore. The binding of a target metal ion to the pyridine nitrogen and the modified carboxylate group could then modulate the fluorescence signal.

The presence of the heavy iodine atom is of particular interest in the design of fluorescent probes. It is known that heavy atoms can quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state. acs.org This property could be exploited in a "turn-on" sensor design, where the interaction of the probe with an analyte disrupts the quenching effect, leading to an increase in fluorescence. For instance, the fluorescence quenching by pyridine derivatives can be induced by intermolecular hydrogen bonding. researchgate.net Conversely, copper ions are known to induce fluorescence quenching in certain pyridinium (B92312) derivatives. mdpi.com

| Fluorescent Probes | Analyte binding alters the fluorescence properties of a tethered fluorophore through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or disruption of quenching. nih.govresearchgate.net | The core structure can be functionalized with a fluorophore. The heavy iodine atom could be utilized in quenching-based sensing mechanisms. acs.org |

Future Research Directions and Persistent Challenges

Development of Greener and More Sustainable Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into greener synthetic routes for complex molecules like 5-Chloro-3-fluoro-6-iodopyridine-2-carboxylic acid. Traditional synthetic methods for polysubstituted pyridines often involve multi-step sequences with harsh reagents and generate significant waste. google.com Future research is increasingly focused on developing more sustainable alternatives.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents or even solvent-free conditions. organic-chemistry.orgbeilstein-journals.orgnih.govnih.gov For the synthesis of halogenated pyridine (B92270) carboxylic acids, microwave-assisted methods could offer a more energy-efficient and rapid alternative to conventional heating. mdpi.com

Another key area of development is flow chemistry . uc.pt Continuous flow reactors provide enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for seamless integration of reaction and purification steps. beilstein-journals.orgresearchgate.netmdpi.comsci-hub.se The synthesis of pyridine derivatives has been successfully demonstrated in flow systems, suggesting that this technology could be adapted for the production of this compound, leading to a more efficient and scalable process. beilstein-journals.org

Furthermore, the exploration of eco-friendly multicomponent reactions (MCRs) presents a powerful strategy for improving the atom economy and reducing the environmental impact of pyridine synthesis. nih.govmdpi.com Designing a convergent MCR that assembles the core of this compound from simple precursors would represent a significant advancement in its sustainable production. The use of benign catalysts and solvents in these reactions is also a critical consideration. rsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, potential for solvent-free reactions. organic-chemistry.orgbeilstein-journals.orgnih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. beilstein-journals.orgresearchgate.netmdpi.com |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. nih.govmdpi.com |

Expanding the Scope of Regioselective Functionalization and Derivatization

The distinct electronic nature of the pyridine ring, coupled with the directing effects of the existing substituents in this compound, offers a rich playground for regioselective functionalization. A significant challenge and opportunity lies in selectively modifying the molecule at its remaining C-H bond or by displacing one of the existing halogens.

Recent advancements have demonstrated the high-yielding, large-scale, one-pot synthesis of versatile building blocks for the regioselective synthesis of a variety of 2,3,5-trisubstituted pyridines, starting from inexpensive materials. nih.gov These building blocks are readily derivatized at positions 2, 3, and 5. nih.gov This provides a strong foundation for further exploring the derivatization of the target compound. The ability to selectively introduce new functional groups is paramount for creating analogues with tailored properties. mdpi.com

Future research will likely focus on late-stage functionalization techniques that allow for the precise modification of the core structure without the need for de novo synthesis. innovations-report.com This includes the development of novel catalytic systems for C-H activation that can selectively target the remaining C-H bond on the pyridine ring. nih.govuni-muenster.de Furthermore, the differential reactivity of the chloro, fluoro, and iodo substituents can be exploited for sequential cross-coupling reactions, enabling the introduction of a wide array of chemical moieties. researchgate.net This would open the door to a vast chemical space of novel derivatives with potentially unique properties.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

The complexity of synthesizing polysubstituted pyridines makes it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). ijsat.org These computational tools are revolutionizing organic synthesis by predicting viable reaction pathways, optimizing reaction conditions, and even discovering novel reactions. mdpi.comnih.govunit8.comthegradient.pub

For a molecule like this compound, AI algorithms can be employed to:

Retrosynthetic Analysis: Predict novel and efficient synthetic routes by analyzing vast databases of chemical reactions. acs.org This can help chemists identify more economical and sustainable pathways that might not be immediately obvious.

Reaction Condition Optimization: ML models can predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and minimize byproducts for each synthetic step. This reduces the need for extensive and time-consuming experimental optimization.

Predicting Novel Reactions: AI can be used to explore new chemical transformations that could be applied to the synthesis and derivatization of this compound, potentially leading to the discovery of unprecedented molecular architectures.

| AI/ML Application | Impact on Synthesis and Derivatization |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. acs.org |

| Reaction Optimization | Reduced experimental effort and improved reaction outcomes. |

| Novel Reaction Prediction | Expansion of the synthetic toolkit for pyridine functionalization. |

Exploration of Novel Biological Targets and Mechanisms beyond Traditional Receptor Binding (Purely Biochemical/Theoretical)

While the specific biological activities of this compound are not extensively documented, the pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The unique combination of halogens in this molecule—chlorine, fluorine, and iodine—offers intriguing possibilities for novel biological interactions. mdpi.com

Future theoretical and biochemical research could explore:

Halogen Bonding: The iodine and chlorine atoms on the pyridine ring are capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. nih.gov Computational modeling could be used to screen for potential protein targets where halogen bonding with this molecule could play a key role in affinity and selectivity.

Disruption of Protein-Protein Interactions: The rigid, functionalized scaffold of the molecule could serve as a template for designing inhibitors of protein-protein interactions, which are often challenging targets for small molecules.

Computational Target Prediction: Machine learning models trained on large datasets of compound-target interactions can be used to predict the most likely biological targets for this compound. nih.govresearchgate.netresearchgate.net This in silico screening can help prioritize experimental validation efforts.

It is important to emphasize that this exploration should remain at the biochemical and theoretical level, focusing on understanding potential molecular interactions rather than proposing therapeutic uses.

Discovery of Unforeseen Applications in Emerging Scientific Disciplines

The unique electronic and structural features of this compound suggest that its applications may extend beyond the traditional realms of medicinal and agrochemical research. The field of materials science, in particular, offers fertile ground for discovering unforeseen applications.

The presence of multiple halogen atoms and a carboxylic acid group makes this molecule a candidate for the design of:

Organic Electronics: Pyridine-based materials are being explored for their potential in organic light-emitting diodes (OLEDs) and other electronic devices. The electronic properties of this compound could be tuned through derivatization to create novel materials with desirable charge-transport characteristics.

Sensor Technology: The ability of the pyridine nitrogen and the carboxylic acid to coordinate with metal ions, combined with the potential for halogen bonding, could be exploited in the development of chemical sensors. Derivatization could lead to sensors with high selectivity and sensitivity for specific analytes.

Crystal Engineering: The directed intermolecular interactions, including hydrogen bonding from the carboxylic acid and potential halogen bonding, make this molecule an interesting building block for crystal engineering. researchgate.net This could lead to the formation of novel supramolecular architectures with unique properties.

The discovery of such unforeseen applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and physicists. AI and machine learning could also play a role in predicting the material properties of derivatives of this compound, guiding the design of new functional materials. ijsat.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.